1-(1-acetyl-4-piperidinyl)-2-bromoEthanone
Overview
Description
1-(1-Acetyl-4-piperidinyl)-2-bromoEthanone is an organic compound with a molecular formula of C9H15BrNO2 It is characterized by the presence of a piperidine ring, an acetyl group, and a bromine atom attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(1-acetyl-4-piperidinyl)-2-bromoEthanone typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is acetylated to form 1-acetyl-4-piperidinyl.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
1-(1-Acetyl-4-piperidinyl)-2-bromoEthanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions, leading to the formation of corresponding substituted ethanones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the acetyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Scientific Research Applications
1-(1-Acetyl-4-piperidinyl)-2-bromoEthanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the interaction of brominated compounds with biological systems, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1-acetyl-4-piperidinyl)-2-bromoEthanone involves its interaction with specific molecular targets. The bromine atom and the acetyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
1-(1-Acetyl-4-piperidinyl)-2-bromoEthanone can be compared with similar compounds such as:
1-(1-Acetyl-4-piperidinyl)methanamine: This compound lacks the bromine atom, resulting in different reactivity and applications.
1-(1-Acetyl-4-piperidinyl)-4-phenylpiperazine:
1-[(1-Acetyl-4-piperidinyl)carbonyl]azocane: This compound features an azocane ring, leading to distinct structural and functional characteristics.
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-2-bromoethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO2/c1-7(12)11-4-2-8(3-5-11)9(13)6-10/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHFANAAUIRSLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162368-02-7 | |
Record name | 1-(1-acetylpiperidin-4-yl)-2-bromoethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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